

Wofasteril's Mechanism of Action in Microbial Inactivation: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Wofasteril
Cat. No.:	B1220858

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

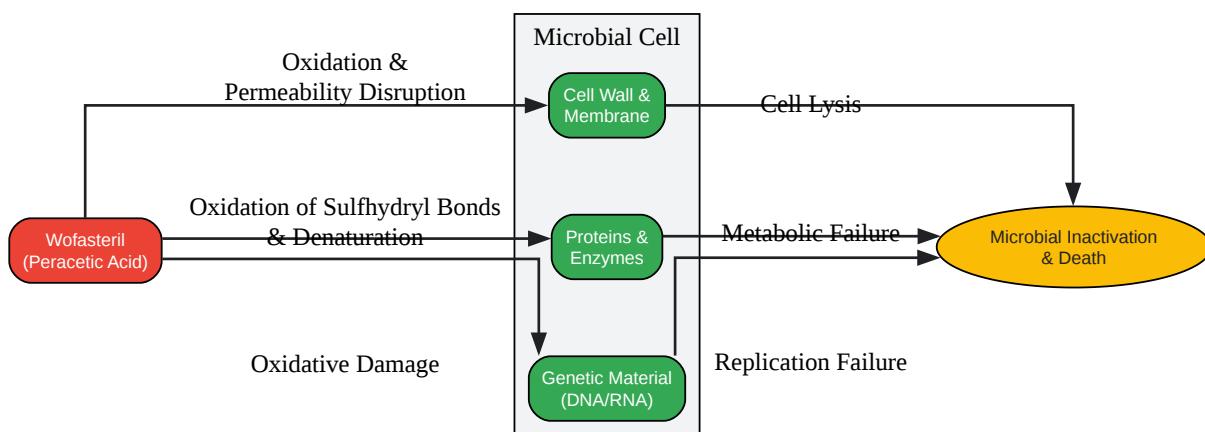
Wofasteril, a disinfectant solution with peracetic acid (PAA) as its active component, is a potent, broad-spectrum biocide effective against bacteria, fungi, viruses, and bacterial spores. Its mechanism of action is primarily rooted in its high oxidizing potential, leading to the rapid and irreversible damage of essential cellular components. This technical guide provides an in-depth exploration of the core mechanisms of **Wofasteril**-mediated microbial inactivation, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Core Mechanism of Action: Oxidative Disruption

Wofasteril's microbicidal activity is not attributed to a single, specific target but rather to a cascade of oxidative reactions that compromise the structural and functional integrity of microorganisms. The primary mode of action is the transfer of electrons from cellular macromolecules to the potent oxidizing species generated by peracetic acid, leading to denaturation of proteins, disruption of cell wall permeability, and oxidation of vital enzymes.[\[1\]](#) [\[2\]](#)

Disruption of Cellular Membranes

The initial point of contact for **Wofasteril** is the microbial cell envelope. Peracetic acid oxidizes the outer cell membrane, leading to a loss of integrity and increased permeability.[2] This allows for the leakage of essential intracellular components and facilitates the entry of PAA into the cell, where it can exert its effects on internal structures.


Protein Denaturation and Enzyme Inactivation

Once inside the cell, or acting on surface proteins, peracetic acid aggressively oxidizes sulfhydryl (-SH) and sulfur (S-S) bonds in proteins and enzymes.[1] This oxidation disrupts the tertiary structure of these molecules, a process known as denaturation, leading to a loss of their biological function.[1] Enzymes responsible for crucial metabolic activities are inactivated, leading to a rapid cessation of cellular processes.

Damage to Genetic Material

While the primary targets are proteins and lipids, the high oxidizing power of peracetic acid can also inflict damage on nucleic acids (DNA and RNA). This damage can occur through the oxidation of nucleotide bases and the sugar-phosphate backbone, leading to mutations and strand breaks that are lethal to the microorganism.

The multifaceted attack on various cellular components makes the development of microbial resistance to **Wofasteril** highly unlikely.[2]

[Click to download full resolution via product page](#)

Fig. 1: **Wofasteril**'s multi-targeted mechanism of microbial inactivation.

Quantitative Efficacy Data

The effectiveness of **Wofasteril** (peracetic acid) is quantified by its ability to reduce microbial populations under specific conditions. The following tables summarize key quantitative data from various studies.

Table 1: Bacterial Inactivation Data

Microorganism	PAA Concentration	Contact Time	Temperature (°C)	Log Reduction	Reference
Escherichia coli	150 ppm	-	-	Sufficient for EN 13697	[3]
Pseudomonas aeruginosa	150 ppm	-	-	Sufficient for EN 13697	[3]
Staphylococcus aureus	150 ppm	-	-	Sufficient for EN 13697	[3]
Enterococcus hirae	150 ppm	-	-	Sufficient for EN 13697	[3]
Listeria monocytogenes	75 ppm	-	-	Sufficient for EN 13697	[3]
Salmonella typhimurium	75 ppm	-	-	Sufficient for EN 13697	[3]
Enterococcus faecium	5 ppm	5 min	-	>3	
Bacillus cereus spores	1.0% (w/v)	60 min	20	~7	
Bacillus cereus spores	1.0% (w/v)	60 min	10	~2	
Bacillus atropphaeus spores	0.2%	40 min	22 ± 2	6-7	
Geobacillus stearothermophilus spores	0.06%	10 min	-	>5 (fogging)	

Table 2: Virucidal and Fungicidal Inactivation Data

Microorganism	PAA Concentration	Contact Time	Temperature (°C)	Log Reduction	Reference
Poliovirus	1500 ppm	-	35	>4	
Adenovirus	400 ppm	-	20	>4	
Murine Norovirus	1000 ppm	-	20	>4	
Coliphages (F+)	50 ppm	10 min	-	>3	
Fungi (general)	1875 ppm	-	-	Sufficient for EN 13697	[3]
Yeast (general)	1200 ppm	-	-	Sufficient for EN 13697	[3]

Experimental Protocols

The following sections outline the methodologies for key experiments to determine the efficacy and mechanism of action of **Wofasteril**.

Sporicidal Activity Testing (Carrier Test)

This protocol is adapted from methodologies used to validate sporicidal agents on surfaces.

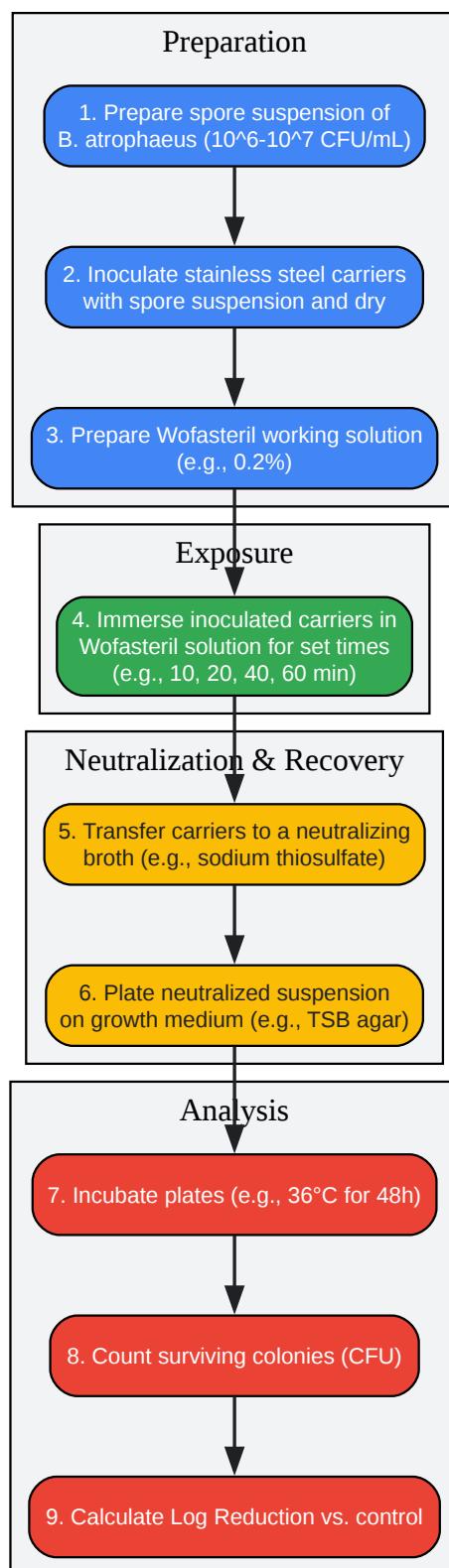

[Click to download full resolution via product page](#)

Fig. 2: Experimental workflow for sporicidal activity carrier test.

Methodology:

- Spore Preparation: Cultivate *Bacillus atrophaeus* on a sporulation medium to obtain a high concentration of spores. Harvest and wash the spores to create a clean suspension.
- Carrier Inoculation: Aseptically place a defined volume of the spore suspension onto sterile stainless steel carriers and allow them to dry in a laminar flow hood.
- Disinfectant Exposure: Immerse the inoculated carriers into the prepared **Wofasteril** solution for predetermined contact times.
- Neutralization: After exposure, transfer each carrier into a tube containing a suitable neutralizing broth to immediately stop the action of the peracetic acid.
- Recovery and Plating: Vortex or sonicate the tubes to dislodge surviving spores from the carrier. Perform serial dilutions of the neutralized suspension and plate onto a rich growth medium.
- Incubation and Enumeration: Incubate the plates under optimal conditions and count the resulting colonies (Colony Forming Units, CFU).
- Calculation: Compare the CFU counts from the treated carriers to those from control carriers (exposed to sterile water instead of **Wofasteril**) to calculate the log reduction.

Protein Denaturation Assay (In Vitro)

This assay demonstrates the ability of **Wofasteril** to denature proteins, a key mechanism of its action.

Methodology:

- Reaction Mixture Preparation: Prepare a reaction mixture containing a standard protein solution (e.g., 1% Bovine Serum Albumin or fresh hen egg albumin) in a phosphate-buffered saline (PBS, pH 6.4).
- Treatment Application: Add varying concentrations of **Wofasteril** solution to the reaction mixtures. A control group should be prepared with sterile water instead of **Wofasteril**.

- Incubation: Incubate the samples at 37°C for 20 minutes.
- Heat-Induced Denaturation: Heat the samples at 70°C for 5 minutes to induce denaturation.
- Turbidity Measurement: After cooling, measure the turbidity of the samples using a spectrophotometer at 660 nm. Increased turbidity indicates a higher degree of protein denaturation.
- Calculation: The percentage inhibition of denaturation (protein stabilization) can be calculated, but for demonstrating the disinfectant's action, a direct comparison of turbidity between treated and control samples is more relevant. A higher absorbance in the **Wofasteril**-treated samples indicates enhanced denaturation.

Lipid Peroxidation Assay (TBARS Method)

This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a byproduct of this process.

Methodology:

- Bacterial Culture and Treatment: Grow a bacterial culture to a specific cell density. Expose the bacterial cells to a sub-lethal concentration of **Wofasteril** for a defined period.
- Cell Lysis: Harvest and lyse the bacterial cells to release intracellular contents.
- TBARS Reaction: To the cell lysate, add thiobarbituric acid (TBA) reagent (containing TBA and an acid, typically trichloroacetic acid).
- Incubation: Heat the mixture in a boiling water bath for approximately 20-30 minutes. This allows MDA to react with TBA to form a pink-colored complex.
- Spectrophotometric Measurement: After cooling and centrifugation to remove any precipitate, measure the absorbance of the supernatant at 532 nm.
- Quantification: Calculate the concentration of MDA using a standard curve prepared with an MDA standard. An increase in MDA concentration in treated samples compared to controls indicates lipid peroxidation.

DNA Damage Assay (Agarose Gel Electrophoresis)

This method provides a qualitative assessment of DNA damage.

Methodology:

- Bacterial Treatment and DNA Extraction: Treat a high-density bacterial culture with **Wofasteril**. After treatment, extract the genomic DNA using a standard microbial DNA extraction kit.
- DNA Quantification: Measure the concentration of the extracted DNA.
- Agarose Gel Electrophoresis: Load equal amounts of DNA from treated and untreated (control) samples onto an agarose gel.
- Visualization: After electrophoresis, stain the gel with a DNA-intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA under UV light.
- Analysis: Compare the DNA from treated samples to the control. DNA from untreated cells should appear as a distinct, high-molecular-weight band. DNA damaged by **Wofasteril** will appear as a smear, indicating fragmentation and degradation.

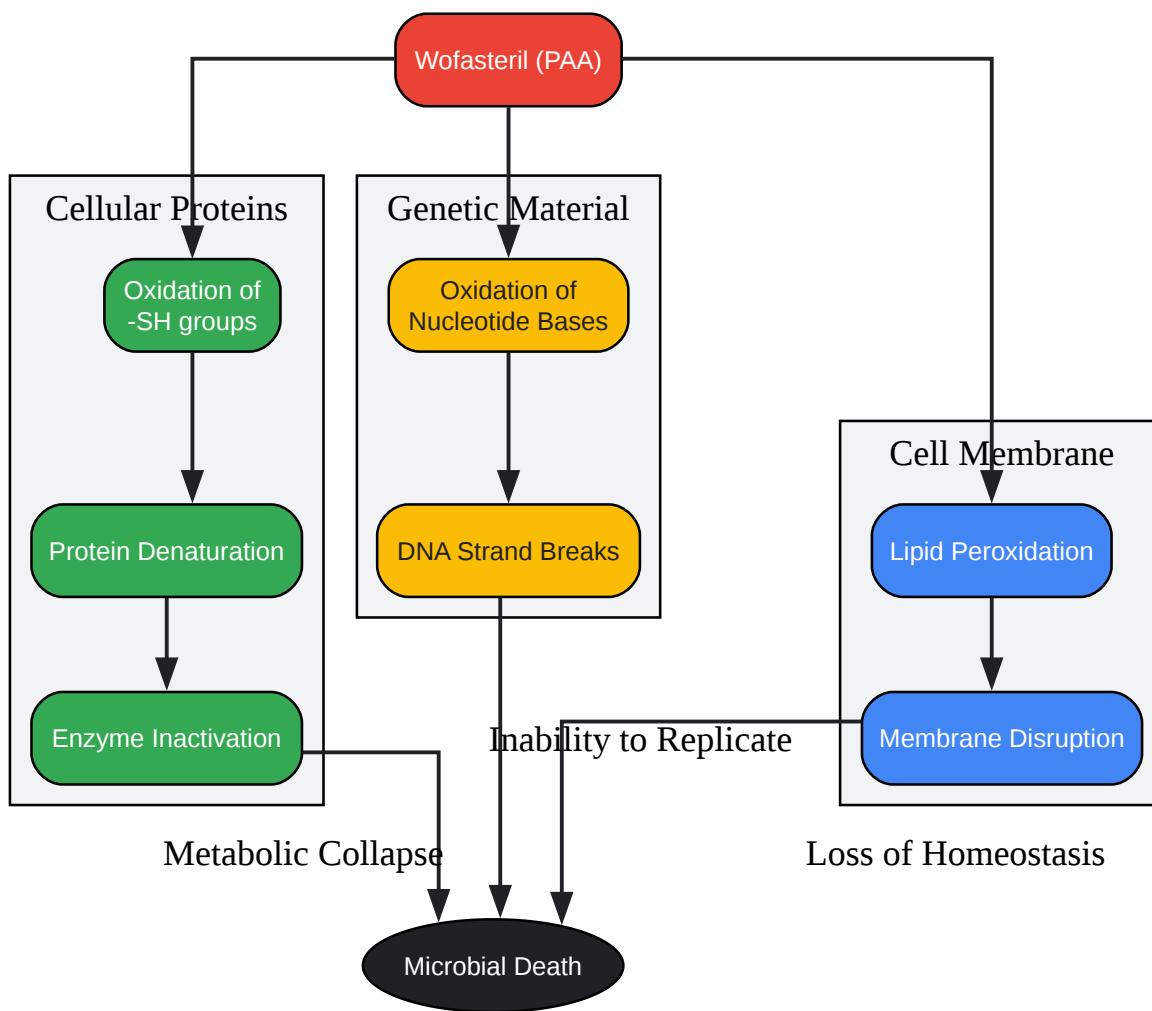

[Click to download full resolution via product page](#)

Fig. 3: Logical flow of oxidative damage to key cellular components.

Conclusion

The mechanism of action of **Wofasteril** is characterized by a rapid and comprehensive oxidative assault on microbial cells. By disrupting cell membranes, denaturing essential proteins and enzymes, and damaging genetic material, **Wofasteril** ensures a high level of microbial inactivation across a broad spectrum of organisms. Its multi-targeted approach is a key factor in its efficacy and the low probability of resistance development, making it a reliable disinfectant for demanding scientific and healthcare environments. The experimental protocols provided herein offer a framework for the validation and further investigation of its potent biocidal properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Wofasteril® 035 - KESLA HYGIENE AG [kesla.de]
- 2. kesla.de [kesla.de]
- 3. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [Wofasteril's Mechanism of Action in Microbial Inactivation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1220858#wofasteril-mechanism-of-action-in-microbial-inactivation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

